molecular formula C56H66F3N13O16S B3026368 1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt CAS No. 135662-06-5

1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt

Cat. No. B3026368
M. Wt: 1266.3 g/mol
InChI Key: RWWKIBIPYKIIQL-NHRYMETESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnp-PYAYWMR is a fluorgenic heptapeptide substrate for matrix metalloproteinase-8 (MMP-8). MMP-8 activity can be quantified by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis that removes the N-terminal dinitrophenol (DNP) group.

Scientific Research Applications

Amino Acid Degrading Enzymes in Cancer Therapy

Research indicates that amino acids are crucial in various biochemical pathways, and their deprivation can be a strategy for treating amino acid-dependent cancers. The study by Pokrovsky et al. (2019) focuses on amino acid degrading enzymes like L-asparaginase and L-arginine deiminase, highlighting their potential application in cancer treatment. This suggests that complex amino acids and their derivatives might be explored for similar therapeutic purposes, underscoring the significance of amino acid-related compounds in cancer research Pokrovsky et al., 2019.

Solubility Studies of α-Amino Acids

The solubility of amino acids like L-alanine, L-proline, and L-arginine in various solvents has been studied by Bowden et al. (2018). Understanding the solubility of amino acids in different environments is crucial for crystallization processes and could have implications for research involving complex amino acid salts like the one Bowden et al., 2018.

Taste Components in Fisheries Products

Amino acids such as arginine, tyrosine, and methionine contribute significantly to the taste of raw and processed fisheries products, as discussed by Sarower et al. (2012). This research underlines the role of amino acids in food science and could provide a foundation for exploring the sensory properties of complex amino acid compounds Sarower et al., 2012.

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7)/t30-,39-,40-,41-,42-,43-,45-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWKIBIPYKIIQL-NHRYMETESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H66F3N13O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt
Reactant of Route 2
1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt
Reactant of Route 3
1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt
Reactant of Route 4
1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt
Reactant of Route 5
1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt
Reactant of Route 6
1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt

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